
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide
Vue d'ensemble
Description
The compound 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chloro, nitro, and benzamide groups have been synthesized and investigated for various biological activities, including antitumor, anti-inflammatory, and antidiabetic properties. These compounds are characterized by their aromatic rings, substituents like chloro and nitro groups, and an amide linkage, which contribute to their reactivity and potential pharmacological activities .
Synthesis Analysis
The synthesis of related compounds typically involves the acylation of aromatic amines or the reaction of substituted benzoyl chlorides with amines. For instance, substituted pyrazole derivatives were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material, followed by reactions with various hydrazines . Another example is the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which was characterized by spectroscopic methods . These synthetic routes provide insights into the possible synthesis of 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide, which may involve similar acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined, revealing monoclinic space group and stabilization by pi-pi conjugation and hydrogen bonding interactions . The structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives were also studied, showing the influence of different substituents on the planarity and reactivity of the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For instance, the reductive chemistry of a nitrobenzamide derivative was explored, showing selective toxicity for hypoxic cells due to enzymatic reduction of nitro groups . Another study reported the selective formation of N-acetoxy derivatives from N-chloro compounds under specific conditions . These reactions highlight the potential chemical behavior of 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide, which may undergo similar reductive transformations or selective reactions based on its nitro and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of electron-withdrawing and electron-donating groups, such as nitro and methoxy groups, can affect properties like solubility, melting point, and reactivity. The antidiabetic activity of a series of nitrobenzamide derivatives was correlated with the presence of specific substituents, indicating the importance of structural features in determining biological activity . Similarly, the physical and chemical properties of 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide would be expected to be influenced by its chloro, nitro, and hydroxy groups, affecting its solubility, stability, and potential for biological interactions.
Propriétés
IUPAC Name |
5-chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-4-5-11(18)8(6-7)13(19)16-12-9(15)2-1-3-10(12)17(20)21/h1-6,18H,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIFMJTINGJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649148 | |
| Record name | 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
CAS RN |
1008121-01-4 | |
| Record name | 5-Chloro-N-(2-chloro-6-nitrophenyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






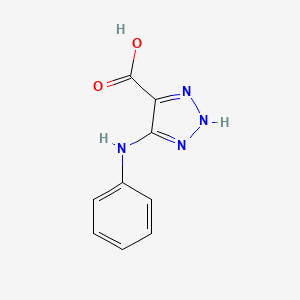


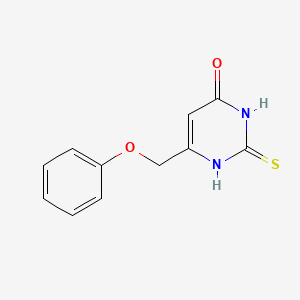
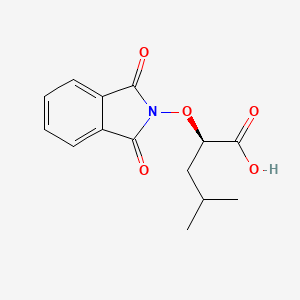
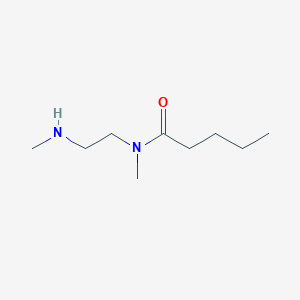
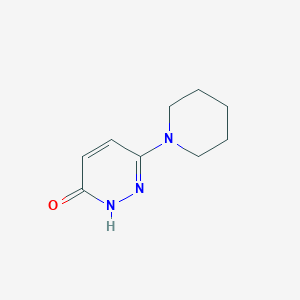


![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)
